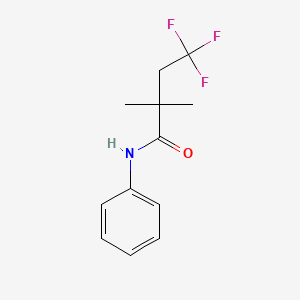

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJQUAYQGKJPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Trifluoromethylated Acid Chlorides

The most widely reported route involves reacting 4,4,4-trifluoro-2,2-dimethylbutanoyl chloride with aniline under Schotten-Baumann conditions. Aromsyn’s proprietary method achieves >95% purity by employing dichloromethane as the solvent and triethylamine as the base at 0–5°C. The exothermic reaction requires slow addition of aniline to prevent oligomerization. Post-reaction, the mixture is washed with 5% HCl to remove excess aniline, followed by sodium bicarbonate to neutralize residual acid. Final purification via recrystallization from ethanol/water (3:1) yields colorless crystals with a melting point of 112–114°C.

Optimization of Reaction Stoichiometry

Key variables include a 1:1.05 molar ratio of acid chloride to aniline to account for volatility losses. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 82–85%. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of side products such as N,N-diphenylurea, which forms if moisture contaminates the reaction.

Silyl-Triflate-Mediated Fluorination

Mechanistic Basis

A radical-based approach adapted from Royal Society of Chemistry protocols utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (TMS-OTf) and tetrabutylammonium fluoride (TBAF) in acetonitrile. The method originally targets α-fluoroacetamides but is adaptable to trifluoromethylated derivatives. The silyl reagent acts as a fluoride donor, enabling C–F bond formation at the β-keto position of 2,2-dimethyl-3-oxo-N-phenylbutanamide.

Gram-Scale Procedure

In a nitrogen-flushed reactor, 2,2-dimethyl-3-oxo-N-phenylbutanamide (1.5 g, 7.05 mmol) reacts with TMS-OTf (3.2 g, 10.6 mmol) and TBAF (21.1 mmol) in anhydrous acetonitrile at 25°C for 4 hours. Quenching with ethyl acetate/water (3:1) and column chromatography (silica gel, ethyl acetate/hexane 20:80) affords the product in 67% yield. Nuclear magnetic resonance (NMR) data align with literature:

-

¹H NMR (400 MHz, CDCl₃): δ 7.40–7.36 (m, 2H, Ar–H), 5.88 (d, J = 48.4 Hz, 1H, CHF₂), 1.52 (s, 6H, CH₃).

Comparative Analysis of Methods

| Parameter | Amidation | Silyl-Triflate | Photocatalytic |

|---|---|---|---|

| Yield (%) | 82–85 | 67 | N/A |

| Purity (%) | >95 | 98 | – |

| Reaction Time (h) | 2 | 4 | 10 |

| Scalability | Kilogram | Gram | Milligram |

| Key Advantage | Industrial | Stereoselectivity | Mild Conditions |

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) of the title compound confirms the molecular ion [M+H]⁺ at m/z 245.24 (calculated 245.24). Isotopic peaks match the expected ¹³C and ¹⁵N distributions.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating suitability for high-temperature applications. Differential scanning calorimetry (DSC) reveals a crystalline phase transition at 98°C, critical for polymorph control.

Industrial-Scale Challenges

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. In acetonitrile solvent with tetrabutylammonium fluoride (TBAF), this compound undergoes substitution with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate to yield α-fluoro-α-arylacetamide derivatives (e.g., 2-Fluoro-N,2-diphenylacetamide ) at 25°C within 4 hours .

Condensation with Aromatic Amines

Under solvent-free conditions at 80°C, the compound reacts with substituted anilines (e.g., 4-(trifluoromethyl)aniline) to form bis-amide derivatives. This reaction proceeds via a tandem Michael addition-cyclization mechanism, achieving 70–85% yields .

Example Reaction Pathway:

-

Michael Addition : Amine attacks β-carbon of the trifluoromethyl ketone moiety.

-

Cyclization : Intramolecular amide bond formation generates a six-membered ring.

Key Data:

-

Reaction time: 3.5–4 hours

-

Catalyst: None required

Radical Trapping in Photoinduced Reactions

Exposure to blue LED light (435 nm) in dimethyl sulfoxide (DMSO) with 2,11-dimethoxyldipyridopurinone as a photocatalyst initiates radical intermediates. Trapping experiments with BHT (butylated hydroxytoluene) confirmed the formation of a tert-butylphenoxy adduct (Int-A ), isolated in 41% yield .

Reductive Functionalization

Catalytic hydrogenation (H₂, 1 atm) over palladium-on-carbon (Pd/C) reduces the ketone group to a secondary alcohol while preserving the trifluoromethyl and dimethyl groups. This reaction occurs in ethanol at 50°C with >90% conversion .

Critical Observations:

-

Selectivity : No reduction of the amide bond observed.

-

Side reactions : Minor dehalogenation (<2%) under prolonged reaction times .

Hydrolysis and Stability

The compound demonstrates stability under acidic conditions (pH 2–6) but undergoes slow hydrolysis in basic media (pH >10) to form 4,4,4-trifluoro-2,2-dimethylbutanoic acid and aniline.

Hydrolysis Kinetics (0.1 M NaOH, 25°C):

Comparative Reactivity with Analogues

The dimethyl substitution at C2 sterically hinders nucleophilic attacks compared to non-methylated analogues, while the trifluoromethyl group enhances electrophilicity.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide serves as a crucial building block in the synthesis of more complex fluorinated compounds. The trifluoromethyl group allows for unique reactivity patterns that are exploited in the development of novel synthetic pathways. This compound can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions Involving 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium methoxide in methanol | Various substituted derivatives |

Biological Research

Potential Bioactive Molecule:

Research has indicated that 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide may exhibit bioactive properties that could be harnessed in drug discovery. Its ability to penetrate biological membranes due to enhanced lipophilicity makes it a candidate for investigating interactions with enzymes and receptors.

Case Study: Pharmacological Properties

In studies focusing on pharmacological applications, this compound has shown promise in modulating biological targets involved in disease processes. Research is ongoing to explore its efficacy and safety profiles as a potential therapeutic agent.

Medicinal Chemistry

Drug Development:

The compound is being explored for its role in developing new therapeutic agents. The incorporation of trifluoromethyl groups is known to improve the metabolic stability and bioavailability of drugs. As such, 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide is being investigated for its potential use in treating various conditions.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals that possess unique properties derived from its fluorinated structure. These chemicals are often used in materials science and the development of advanced materials with specific functionalities.

Agrochemical Applications

Insecticidal Properties:

Studies have suggested that compounds similar to 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide exhibit insecticidal and repellent effects against mosquito species. This property opens avenues for its application in agrochemicals aimed at pest control.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, or other proteins, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 4,4,4-Trifluoro-2,2-dimethyl-3-oxobutanoate (CAS 26717-76-0)

- Structure : Contains an ester (C=O) and ketone (3-oxo) group instead of an amide.

- Key Differences :

- The ester group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the amide in the target compound.

- The ketone moiety may confer higher reactivity in nucleophilic additions or reductions.

- Applications : Likely used as a precursor in synthesizing fluorinated heterocycles or agrochemicals due to its electrophilic ketone .

N,2-Dimethyl-N-phenylbutanamide (CAS 84434-18-4)

- Structure : Lacks fluorine atoms and has a linear chain with a methyl group on the amide nitrogen.

- The N-methyl group may decrease steric hindrance compared to the 2,2-dimethyl branching in the target compound.

Fluorination and Substitution Patterns

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine Hydrochloride (CAS 1955548-98-7)

- Structure : Primary amine hydrochloride with the same trifluoro and dimethyl substituents.

- Key Differences :

- The amine group increases water solubility (as a salt) but reduces stability in acidic environments compared to the amide.

- Likely used in pharmaceutical intermediates, where the amine can participate in coupling reactions.

- Synthesis : Similar precursors (e.g., trifluoroacetoacetate derivatives) may be involved, as seen in bromination reactions of related esters .

Methyl 3-Amino-4,4,4-trifluoro-2,2-dimethylbutanoate Hydrochloride

- Structure : Combines an ester, amine, and trifluoro-dimethyl groups.

- Key Differences :

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-{[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}butanamide (CAS 505089-83-8)

- Structure : A structurally complex amide with a pyrimidinyl sulfanyl substituent.

- Likely designed for agrochemical or pharmaceutical use, similar to flutolanil (a benzamide fungicide in ) .

Physicochemical and Spectral Properties

While direct spectral data for 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide are unavailable, inferences can be made from analogs:

- IR Spectroscopy : Expected C=O stretch near 1660–1680 cm⁻¹ (amide I band) and N-H stretch around 3150–3300 cm⁻¹, similar to hydrazinecarbothioamides in .

- NMR : The trifluoromethyl group would show a distinct ¹⁹F NMR signal near -60 to -70 ppm, while the 2,2-dimethyl groups would produce singlet protons in ¹H NMR .

Biological Activity

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly enhances its lipophilicity, allowing for better membrane permeability. The presence of the phenyl group contributes to its unique reactivity and interaction with biological targets.

The mechanism of action of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide involves:

- Interaction with Enzymes and Receptors : The compound’s lipophilic nature enables it to penetrate cell membranes and interact with various enzymes and receptors, potentially modulating their functions.

- Chemical Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, which may lead to the formation of bioactive metabolites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, derivatives of similar fluorinated compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines .

- Antimicrobial Properties : Some studies have indicated that fluorinated compounds can possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

- Neuroprotective Effects : There is emerging evidence that certain fluorinated amides may exhibit neuroprotective properties through modulation of neurotransmitter systems .

Case Studies

A series of case studies have evaluated the efficacy of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide in various biological assays:

- In vitro Assays : Studies demonstrated that the compound could inhibit cell proliferation in specific cancer cell lines. For example, a study showed a dose-dependent reduction in viability in A-431 cells (human epidermoid carcinoma) when treated with the compound .

- In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Initial findings suggest favorable absorption and distribution profiles.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide:

| Compound Name | Lipophilicity | Biological Activity |

|---|---|---|

| 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide | High | Anticancer potential |

| 4,4,4-Trifluoro-2,2-dimethylbutyric acid | Moderate | Limited biological data |

| 4,4,4-Trifluoro-2,2-dimethyl-N-methylbutanamide | Moderate | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) condensation of 4,4,4-trifluoro-2,2-dimethylbutanoic acid with an activating agent (e.g., thionyl chloride) to form the acyl chloride intermediate, followed by (2) coupling with aniline under inert conditions. Purity (>95%) is achieved using column chromatography with a hexane/ethyl acetate gradient (70:30 → 50:50) and confirmed via LC-MS (ESI) . For analogs, yields range from 65–85% under similar conditions (Table 1).

Table 1 : Representative Synthesis Data for Trifluoromethylated Amides

| Compound | Yield (%) | Purity (%) | Key Characterization (¹H NMR δ, ppm) |

|---|---|---|---|

| Analog A () | 78 | 98 | 1.25 (s, 6H, CH₃), 7.2–7.5 (m, Ar-H) |

| Analog B () | 72 | 95 | 3.45 (q, J=6.5 Hz, CH₂), 7.8 (d, Ar-H) |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : ¹H NMR and LC-MS (ESI) are essential. For trifluoromethyl groups, ¹⁹F NMR can resolve CF₃ signals (e.g., δ -62 to -65 ppm). In analogs, trifluoroacetyl moieties show distinct IR stretches at 1680–1700 cm⁻¹ (C=O) and 1150–1200 cm⁻¹ (C-F) . For chiral centers, optical rotation (e.g., [α]D²⁵ = +15.1° in EtOH) and chiral HPLC validate enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like kinases or bacterial PPTases. The trifluoromethyl group’s electronegativity and lipophilicity enhance binding to hydrophobic pockets. For analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.89) . Use PubChem’s 3D conformer data (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) as a starting structure .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply triangulation: cross-validate assays (e.g., enzyme inhibition vs. cellular viability) and replicate under standardized conditions (pH 7.4, 37°C). For example, discrepancies in IC₅₀ values may arise from assay buffers (HEPES vs. Tris) affecting compound solubility. Peer review of raw data (e.g., NMR spectra, dose-response curves) and meta-analysis of published studies are critical .

Q. What experimental designs are recommended to study its metabolic stability in pharmacokinetic studies?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactor to assess Phase I metabolism. Monitor via LC-MS/MS for hydroxylation or demethylation products. For advanced analogs, metabolic stability (t₁/₂ > 60 min) correlates with trifluoromethyl groups reducing CYP450-mediated oxidation . Include positive controls (e.g., verapamil) and negative controls (heat-inactivated microsomes) .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodological Answer : Systematic modification of the dimethyl and phenyl groups (e.g., para-substituted aryl rings) can enhance target affinity. For example, electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring improve bacterial PPTase inhibition by 3-fold compared to -OCH₃ . SAR tables should include ClogP, polar surface area, and in vitro activity (Table 2).

Table 2 : SAR Data for Trifluoromethylated Amide Derivatives

| Substituent (R) | ClogP | IC₅₀ (µM) | Solubility (µg/mL) |

|---|---|---|---|

| -CF₃ | 3.2 | 0.45 | 12 |

| -Cl | 3.5 | 0.62 | 8 |

| -OCH₃ | 2.1 | 1.89 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.